propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate
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Overview
Description
propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate is a chemical compound known for its unique structure and properties. This compound is used extensively in scientific research, particularly in the fields of drug development and organic synthesis. Its diverse structure allows for extensive exploration in various chemical reactions and applications.
Mechanism of Action
Target of Action
It is known that coumarin derivatives, which this compound is a part of, have been found to exhibit antimicrobial activity . They are known to inhibit bacterial DNA gyrase , an enzyme that is essential for DNA replication in bacteria.
Mode of Action
Coumarin derivatives are known to interact with bacterial dna gyrase, inhibiting its function and thus preventing dna replication . This leads to the death of the bacterial cells, providing the compound with its antimicrobial properties .
Biochemical Pathways
By inhibiting bacterial dna gyrase, the compound disrupts the dna replication process, which is a crucial pathway for bacterial growth and survival .
Result of Action
The result of the compound’s action is the inhibition of bacterial growth due to the disruption of DNA replication . This leads to the death of the bacterial cells, providing the compound with its antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate typically involves the reaction of 6-bromo-2-oxochromene with 2-oxochromene-7-yloxyacetic acid under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield different oxo derivatives, while substitution reactions may produce various substituted chromene derivatives .
Scientific Research Applications
propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate has several scientific research applications, including:
Chemistry: Used in organic synthesis to explore new chemical reactions and pathways.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Studied for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
propan-2-yl 2-({6-bromo-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl}oxy)acetate can be compared with other similar compounds, such as:
Methyl 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetate: Another chromene derivative with different substituents and properties.
Ethyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate: A similar compound with variations in the substituent groups.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
propan-2-yl 2-[4-(6-bromo-2-oxochromen-3-yl)-2-oxochromen-7-yl]oxyacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrO7/c1-12(2)29-22(26)11-28-15-4-5-16-17(10-21(25)30-20(16)9-15)18-8-13-7-14(24)3-6-19(13)31-23(18)27/h3-10,12H,11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXMHHXZDLMMEAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrO7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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